molecular formula C11H15N3S B7743220 (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine

Cat. No.: B7743220
M. Wt: 221.32 g/mol
InChI Key: MOSYXCNPGIBHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional methyl groups at positions 5 and 6, and a propylamine group at position 4. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thienopyrimidine derivatives

    Substitution: Substituted thienopyrimidine derivatives with different functional groups

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,6-dimethyl-N-propylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-4-5-12-10-9-7(2)8(3)15-11(9)14-6-13-10/h6H,4-5H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSYXCNPGIBHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C(=C(SC2=NC=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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